molecular formula C6H7ClN4 B1457783 Imidazo[1,2-a]pyrazin-3-amine hydrochloride CAS No. 56888-69-8

Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Cat. No. B1457783
CAS RN: 56888-69-8
M. Wt: 170.6 g/mol
InChI Key: HNPYUEWIVHJIAC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-amine hydrochloride is a heterocyclic compound with a fused imidazole and pyrazine ring system. It belongs to the class of imidazo[1,2-a]pyrazines, which have gained attention due to their potential pharmaceutical applications. These compounds are considered privileged structures because of their occurrence in various natural products .


Synthesis Analysis

  • Heteroannular and Photocatalytic Reactions : These innovative approaches offer new avenues for synthesis .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazin-3-amine hydrochloride consists of an imidazole ring fused with a pyrazine ring. The nitrogen atoms in the imidazole and pyrazine rings provide sites for potential interactions with biological targets .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazin-3-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions can lead to the modification of the compound for specific applications .

Scientific Research Applications

Novel Brk/PTK6 Inhibitors

Imidazo[1,2-a]pyrazin-3-amine derivatives have been identified as potent inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), suggesting their potential application in cancer research. These compounds exhibit low-nanomolar Brk inhibition activity and high selectivity towards other kinases, making them valuable tools for oncology research to explore Brk as a therapeutic target (Zeng et al., 2011).

Aurora-A Kinase Selective Inhibitors

Research has also demonstrated the application of imidazo[1,2-a]pyrazine derivatives in the design and synthesis of selective inhibitors for Aurora-A kinase, a key enzyme involved in cell division. These inhibitors exhibit significant selectivity and potency in cell-based assays, highlighting their potential in developing novel anticancer therapies (Bouloc et al., 2010).

Synthetic Methodologies

The compound serves as a versatile scaffold in organic synthesis, facilitating the creation of diverse biologically active molecules. Advances in synthetic methods have expanded the utility of imidazo[1,2-a]pyrazines, demonstrating their reactivity and application in drug development (Goel et al., 2015).

Antibacterial Activity

Imidazo[1,2-a]pyrazin-3-amine derivatives have been synthesized with the aim of exploring their antibacterial activity. This research contributes to the search for new antimicrobial agents amidst growing antibiotic resistance, indicating the compound's relevance in medicinal chemistry (Prasad, 2021).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods for imidazo[1,2-a]pyrazine derivatives highlight the ongoing interest in sustainable chemistry. These approaches aim to reduce the environmental impact of chemical synthesis while exploring the therapeutic potential of imidazo[1,2-a]pyrazines (Jyothi & Madhavi, 2019).

properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPYUEWIVHJIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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